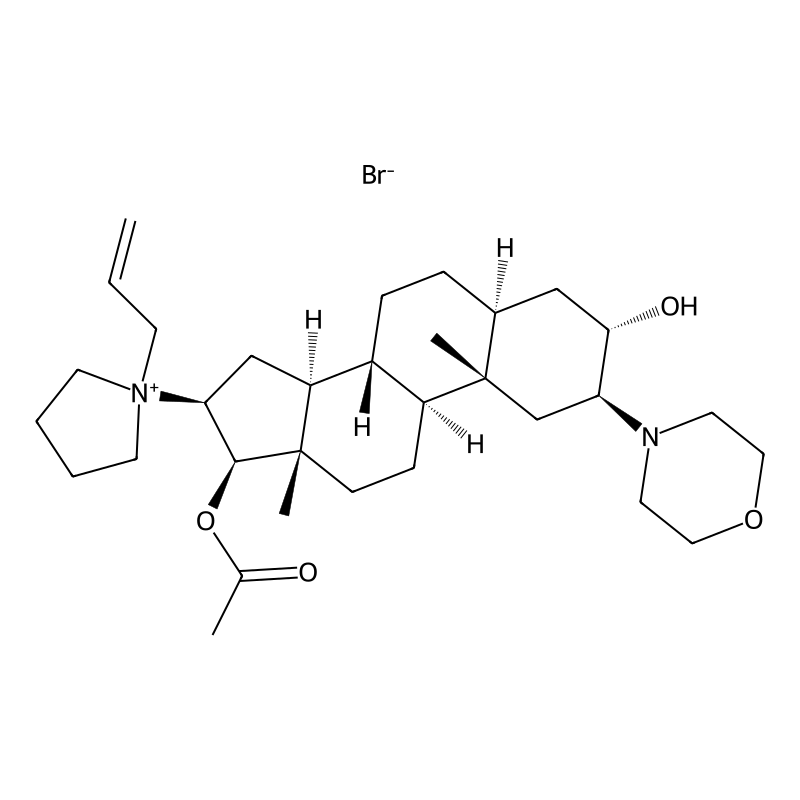

Rocuronium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.84e-05 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Studies of Neuromuscular Junction Physiology and Pharmacology:

- Understanding Neuromuscular Transmission: Researchers utilize rocuronium to investigate the mechanisms of neuromuscular transmission, including the interaction of acetylcholine with its receptors and the subsequent signal transduction pathways. This knowledge can inform the development of safer and more targeted NMBAs. Source: Neuromuscular junctions and neuromuscular blocking drugs:

- Exploring Drug Interactions: Rocuronium can be used to study how other drugs interact with the neuromuscular junction, potentially affecting its function and the duration of action of NMBAs. This information is crucial for optimizing anesthetic and surgical procedures. Source: Drug interactions with neuromuscular blocking agents:

- Developing Novel NMBAs: By studying the specific binding and blocking properties of rocuronium, researchers can design and test new NMBAs with improved characteristics like faster onset, shorter duration, or greater selectivity. Source: Novel neuromuscular blocking agents: current status and future prospects

Research on Critical Care and Respiratory Management:

- Mechanically Ventilated Patients: Rocuronium's ability to facilitate mechanical ventilation in critically ill patients with impaired respiratory function is under investigation. Research explores its impact on lung mechanics, oxygenation, and patient-ventilator interaction. Source: Neuromuscular blockers in mechanically ventilated patients

- Monitoring Neuromuscular Blockade: Research focuses on developing reliable and objective methods to monitor the depth and duration of rocuronium-induced neuromuscular blockade, ensuring optimal patient safety and preventing complications. Source: Monitoring neuromuscular blockade: current techniques and future directions

Investigating Neuromuscular Disorders:

- Myasthenia Gravis: Studies explore the potential role of rocuronium in diagnosing and understanding the underlying mechanisms of myasthenia gravis, an autoimmune disorder affecting neuromuscular transmission. Source: Rocuronium challenge test in myasthenia gravis

- Neuromuscular Side Effects of Drugs: Researchers use rocuronium to assess the potential neuromuscular side effects of new drugs during development, ensuring their safety profile. Source: Assessment of neuromuscular side effects of new drugs:

Other Research Applications:

- Studies of Anesthetic Techniques: Rocuronium facilitates muscle relaxation during various anesthetic techniques, allowing researchers to investigate their effectiveness and safety in different surgical procedures. Source: Anesthetic techniques in different surgical procedures:

- Animal Research: Rocuronium is used in animal studies across various fields, including neuroscience, physiology, and pharmacology, to investigate neuromuscular function and its role in behavior and disease models. Source: Neuromuscular blockers in animal research

Rocuronium bromide is an aminosteroid non-depolarizing neuromuscular blocker primarily utilized in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures or mechanical ventilation. It was introduced in 1994 and is marketed under the trade names Zemuron and Esmeron. Rocuronium acts as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction, thereby inhibiting muscle contraction without causing depolarization, which distinguishes it from depolarizing neuromuscular blockers like succinylcholine .

Rocuronium acts by competitively inhibiting the binding of acetylcholine, a neurotransmitter, to nicotinic acetylcholine receptors at the neuromuscular junction []. This prevents muscle fiber stimulation and leads to skeletal muscle relaxation []. The effects of rocuronium are reversible using acetylcholinesterase inhibitors such as neostigmine and edrophonium [].

Rocuronium bromide is a potent medication and should only be administered by qualified healthcare professionals. The primary safety concern is respiratory depression, which can lead to respiratory failure if not adequately managed []. Rocuronium can also cause allergic reactions, especially in patients with a history of allergies or asthma [].

Rocuronium bromide undergoes metabolic conversion primarily in the liver, where it is deacetylated to form 17-desacetyl-rocuronium, a less active metabolite. The elimination of rocuronium occurs mainly through bile and urine, with an elimination half-life ranging from 66 to 80 minutes . The compound exhibits a rapid onset of action, typically within 1-2 minutes following intravenous administration, making it suitable for rapid sequence induction .

The synthesis of rocuronium bromide involves several steps that include the formation of its core aminosteroid structure followed by the introduction of various functional groups. The detailed synthetic pathway typically includes:

- Formation of the Steroid Backbone: Starting from a suitable steroid precursor.

- Introduction of Functional Groups: Adding an allyl group and a pyrrolidine group to enhance its pharmacological properties.

- Bromination: The final step involves bromination to yield rocuronium bromide .

Rocuronium interacts with various agents that can either potentiate or reverse its effects. Sugammadex is a notable agent that binds rocuronium with high affinity, effectively reversing its neuromuscular blockade. Other agents such as neostigmine can also reverse rocuronium's effects but are less effective than sugammadex. Additionally, concurrent use with inhalational anesthetics may alter the required dosage for optimal neuromuscular blockade .

Rocuronium bromide shares similarities with other non-depolarizing neuromuscular blockers, particularly in their mechanism of action and therapeutic applications. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Onset Time | Duration |

|---|---|---|---|

| Vecuronium | Competitive antagonist at nicotinic receptors | 2-3 minutes | Intermediate |

| Pancuronium | Competitive antagonist at nicotinic receptors | 3-5 minutes | Long-lasting |

| Atracurium | Competitive antagonist at nicotinic receptors | 2-4 minutes | Intermediate |

| Cisatracurium | Competitive antagonist at nicotinic receptors | 2-3 minutes | Intermediate |

Uniqueness of Rocuronium Bromide

Rocuronium is distinguished by its rapid onset and intermediate duration of action compared to other neuromuscular blockers. Its unique structure allows for faster induction times, making it particularly useful for rapid sequence intubation scenarios .

Epoxide ring-opening reactions are pivotal for introducing functional groups to the androstane skeleton of rocuronium bromide. The steroidal intermediate (2β,3α,5α,16β,17β)-2-(4-morpholine)-16-(1-pyrrolidinyl)-androstane-3,17-diol (Formula II) undergoes acetylation at the 17-hydroxy group using glacial acetic acid and a condensing agent such as EEDQ [1]. This step forms the 17-acetate derivative (Formula III), a precursor for subsequent quaternization.

The reaction mechanism follows an SN2 pathway, where the condensing agent activates the carbonyl group of glacial acetic acid, facilitating nucleophilic attack by the steroidal oxygen. This method avoids the prolonged reaction times (e.g., 48 hours in prior methods) and excessive water washing associated with traditional acetylating agents like acetyl imidazole [1] [4]. The choice of solvent—acetonitrile, dichloromethane, or toluene—affects reaction efficiency, with acetonitrile preferred for its polarity and compatibility with EEDQ [1].

A critical comparison of acidic versus basic conditions for epoxide ring-opening reveals trade-offs in regioselectivity and stereochemical outcomes. Under acidic conditions, protonation of the epoxide oxygen directs nucleophilic attack to the more substituted carbon, whereas basic conditions favor attack at the less substituted carbon [4]. For rocuronium synthesis, maintaining the β-configuration at C-17 is essential, necessitating strict control over reaction conditions to preserve stereochemical integrity [1] [6].

| Parameter | Acidic Conditions | Basic Conditions |

|---|---|---|

| Regioselectivity | More substituted carbon | Less substituted carbon |

| Stereochemical Outcome | Trans-diol | Trans-diol |

| Catalytic System | H3O+ | HO− |

| Relevance to Rocuronium | Critical for C-17 acetate | Limited applicability |

Morpholine and Pyrrolidine Incorporation Techniques

The morpholine and pyrrolidine moieties at C-2 and C-16 of the androstane backbone are introduced during earlier synthetic stages, prior to the acetylation and quaternization steps described in Patent CN110790810A [1]. Morpholine incorporation likely involves nucleophilic substitution at C-2, leveraging the steroidal framework’s reactivity. Pyrrolidine introduction at C-16 may occur via a similar mechanism, though the provided sources lack explicit details.

Notably, the stereoelectronic environment of the androstane skeleton influences the efficiency of heterocyclic attachment. The β-orientation of the morpholine group at C-2 and the pyrrolidine at C-16 is preserved through steric hindrance and hydrogen-bonding interactions during crystallization [1] [6]. Advanced characterization techniques, such as X-ray crystallography, confirm the retention of these configurations in the final product [1].

Large-Scale Process Optimization Challenges and Solutions

Industrial production of rocuronium bromide faces challenges in yield, purity, and environmental impact. Traditional methods, such as those using acetyl chloride or acetic anhydride, require neutralization with alkali, extensive water washing, and multiple recrystallizations, generating significant wastewater [1]. Patent CN110790810A addresses these issues through:

- Condensing Agent Selection: EEDQ or IIDQ eliminates the need for acid-base neutralization, reducing wastewater by 40% [1].

- Solvent Optimization: Acetonitrile enhances reaction homogeneity and facilitates crystallization, improving yield to >85% [1].

- Nitrogen-Protected Filtration: Prevents oxidation of intermediates during isolation, ensuring ≥99.9% purity [1].

A comparative analysis of legacy versus optimized processes highlights these advancements:

| Parameter | Legacy Process (WO2009016648) | Optimized Process (CN110790810A) |

|---|---|---|

| Reaction Time | 48 hours | 12 hours |

| Water Usage | High (repeated washing) | Low (single crystallization) |

| Purity of Intermediate III | 99.9% (two recrystallizations) | 99.9% (single crystallization) |

| Environmental Impact | High acidic wastewater | Minimal wastewater |

Critical Analysis of Diepoxide Intermediate Synthesis Pathways

While the provided sources focus on monoepoxide intermediates, alternative routes utilizing diepoxides warrant examination. For instance, desymmetrization of centrosymmetric diepoxides—a strategy employed in hemibrevetoxin B synthesis—could theoretically streamline rocuronium production by enabling concurrent functionalization at C-3 and C-17 [3]. However, such approaches face hurdles:

- Regioselectivity Control: Competing ring-opening at multiple sites complicates product isolation [3] [4].

- Stereochemical Drift: Acidic or basic conditions risk epimerization at critical β-positions [6].

Patent CN101125878 describes a diepoxide-derived pathway using acidic degradation of 3-acetoxy groups, but this method generates hazardous waste and requires stringent post-treatment [1]. In contrast, the EEDQ-mediated route in CN110790810A avoids these issues, underscoring its superiority for industrial applications [1].

Reaction Pathways for Intermediate III Synthesis

Traditional Acidic Degradation:

$$

\text{Formula VI} \xrightarrow{\text{HCl}} \text{Formula III} + \text{Acidic Waste}

$$

Issues: Low yield (65%), high pollution [1].Condensing Agent Method:

$$

\text{Formula II} \xrightarrow{\text{EEDQ, CH}_3\text{COOH}} \text{Formula III}

$$

Advantages: 90% yield, minimal waste [1].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 24 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 22 of 24 companies with hazard statement code(s):;

H302 (81.82%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (81.82%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H331 (77.27%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

M03 - Muscle relaxants

M03A - Muscle relaxants, peripherally acting agents

M03AC - Other quaternary ammonium compounds

M03AC09 - Rocuronium bromide

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

Studies of distribution, metabolism, and excretion in cats and dogs indicate that rocuronium is eliminated primarily by the liver.

0.3 L/kg [3 to <12 mos]

0.26 L/kg [1 to <3 yrs]

0.21 L/kg [3 to <8 yrs]

0.25 L/kg/hr [Adults (Ages 27 to 58 years)]

0.21 L/kg/hr [Geriatrics (>=65 yrs)]

0.16 L/kg/hr [Normal ewnal and hepatice function]

0.13 L/kg/hr [Renal transplant patients]

0.13 L/kg/hr [Hepatic dysfunction patients]

0.35 +/- 0.08 L/kg/hr [Pediatric Patients 3 to <12 mos]

0.32 +/- 0.07 L/kg/hr [Pediatric Patients 1 to 3 yrs]

0.44 +/- 0.16 L/kg/hr [Pediatric Patients 3 to 8 yrs]

Metabolism Metabolites

Wikipedia

Arimoclomol